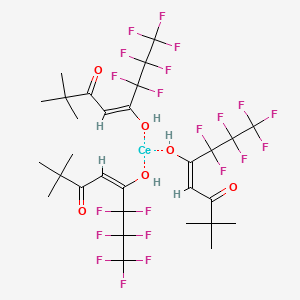![molecular formula C11H7N3O B574720 4-Oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,6,8,11,13-hexaene CAS No. 174125-48-5](/img/structure/B574720.png)
4-Oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,6,8,11,13-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxa-5,10,15-triazatetracyclo[76002,6010,14]pentadeca-1(15),2,6,8,11,13-hexaene is a complex polycyclic compound with a unique structure that includes oxygen and nitrogen atoms within its tetracyclic framework
Preparation Methods
The synthesis of 4-Oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,6,8,11,13-hexaene involves multiple steps and specific reaction conditions. One common synthetic route includes the use of o-phenylenediamines and o-cyanobenzaldehydes, which undergo a series of reactions to form the desired tetracyclic structure . The reaction conditions often involve the use of catalysts such as Au(I)/Ag(I) and solvents like THF (tetrahydrofuran) under controlled temperature and pressure . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,6,8,11,13-hexaene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents and conditions used in these reactions include acids, bases, and solvents like DMSO (dimethyl sulfoxide) and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,6,8,11,13-hexaene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-Oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,6,8,11,13-hexaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,6,8,11,13-hexaene can be compared with other similar compounds, such as:
- 10-oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile
- 2,4,10-triazatricyclo[9.4.0.0^3,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one These compounds share similar polycyclic structures but differ in the specific arrangement of atoms and functional groups, which can lead to differences in their chemical reactivity and applications.
Properties
CAS No. |
174125-48-5 |
|---|---|
Molecular Formula |
C11H7N3O |
Molecular Weight |
197.197 |
InChI |
InChI=1S/C11H7N3O/c1-2-10-12-11-7-6-15-13-8(7)3-4-9(11)14(10)5-1/h1-6,13H |
InChI Key |
YMHHRSQAOPRGGT-UHFFFAOYSA-N |
SMILES |
C1=CN2C3=CC=C4C(=CON4)C3=NC2=C1 |
Synonyms |
3H-Isoxazolo[4,3:4,5]pyrrolo[1,2-a]benzimidazole(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



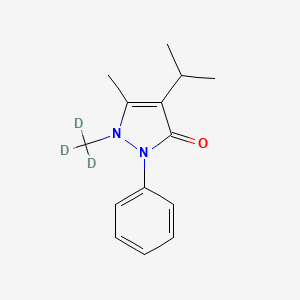
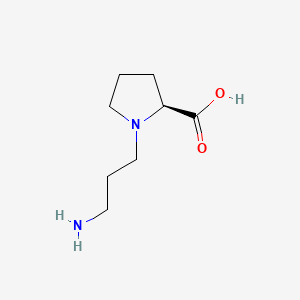
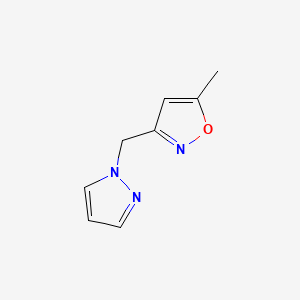
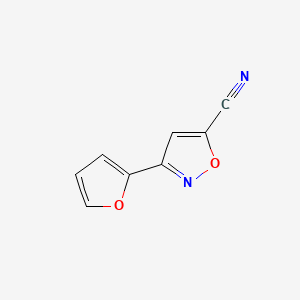
![(1S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-ene-2-carbaldehyde](/img/structure/B574652.png)
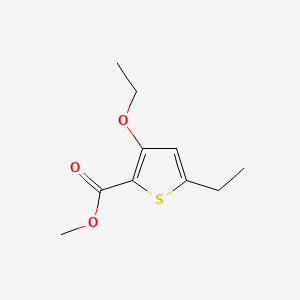
![Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine](/img/structure/B574655.png)
